

A Comprehensive Technical Guide to 2-Hydroxy-2-methylbutanenitrile

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Compound of Interest

Compound Name: 2-Hydroxy-2-methylbutanenitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylbutanenitrile, a member of the cyanohydrin family, is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on the same carbon atom, allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its nomenclature, chemical and physical properties, synthesis methodologies, and toxicological profile, tailored for professionals in research and drug development.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **2-hydroxy-2-methylbutanenitrile**.^[1] Due to its common use and synthesis from 2-butanone, it is also widely known by several synonyms. Understanding these alternative names is crucial when reviewing scientific literature and sourcing chemical intermediates.

Common Synonyms:

- 2-Butanone cyanohydrin^[1]

- 2-Hydroxy-2-methylbutyronitrile[1]
- Methyl ethyl ketone cyanohydrin[1]
- Butanenitrile, 2-hydroxy-2-methyl-[1]
- 2-Cyano-2-butanol
- Ethyl methyl ketone cyanohydrin[1]
- Methyl ethyl cyanohydrin[1]

The presence of a chiral center at the carbon atom bearing the hydroxyl and nitrile groups gives rise to two enantiomers: (2R)-**2-hydroxy-2-methylbutanenitrile** and (2S)-**2-hydroxy-2-methylbutanenitrile**. The stereochemistry of this compound is of particular importance in the synthesis of chiral pharmaceuticals, where a specific enantiomer is often required for therapeutic efficacy.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-hydroxy-2-methylbutanenitrile** is essential for its handling, application in synthesis, and for the development of analytical methods. The following table summarizes key quantitative data for this compound.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ NO	[2]
Molecular Weight	99.13 g/mol	[3]
Appearance	Colorless oil/liquid	[4][5]
Boiling Point	90 °C at 10 mmHg; 197.3 °C at 760 mmHg	[4][6]
Density	0.9303 g/cm ³ at 19 °C; 0.971 g/cm ³	[4][6]
Flash Point	73.1 °C	[7]
Refractive Index	1.435	[7]
Water Solubility	Predicted: 25.1 g/L	[8]
logP	Predicted: 0.29 - 0.54	[8]
pKa (Strongest Acidic)	Predicted: 11.45 - 12.48	[5][8]
CAS Number	4111-08-4	[2][4]

Synthesis of 2-Hydroxy-2-methylbutanenitrile

The primary route for the synthesis of **2-hydroxy-2-methylbutanenitrile** is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-butanone (methyl ethyl ketone). Several methodologies have been developed to achieve this transformation, each with its own advantages and limitations.

Traditional Cyanohydrin Synthesis

This classic method involves the reaction of 2-butanone with hydrogen cyanide (HCN) or the in situ generation of HCN from a cyanide salt (e.g., NaCN or KCN) and an acid. The reaction is typically base-catalyzed.

- Materials: 2-butanone, sodium cyanide (NaCN), sulfuric acid (H₂SO₄), diethyl ether, anhydrous sodium sulfate, water.

- Procedure:
 - In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of sodium cyanide in water and 2-butanone is prepared.
 - The flask is cooled in an ice bath, and the solution is stirred vigorously.
 - Sulfuric acid (40%) is added dropwise from the dropping funnel while maintaining the reaction temperature between 10 °C and 20 °C.
 - After the addition is complete, stirring is continued for a short period.
 - The organic layer, if separated, is decanted. The aqueous layer is extracted with diethyl ether.
 - The combined organic layers are dried over anhydrous sodium sulfate.
 - The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield **2-hydroxy-2-methylbutanenitrile**.

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide.

Synthesis using Trimethylsilyl Cyanide (TMSCN)

To circumvent the hazards associated with the direct use of hydrogen cyanide, trimethylsilyl cyanide (TMSCN) can be employed as a safer cyanide source. The reaction with 2-butanone yields an O-silylated cyanohydrin, which is subsequently hydrolyzed to afford the final product. This method can also offer improved selectivity.

Enzymatic Synthesis for Enantioselectivity

For applications requiring a specific enantiomer, enzymatic synthesis using hydroxynitrile lyases (HNLs) is the preferred method.^{[9][10][11][12][13]} These enzymes catalyze the enantioselective addition of cyanide to the carbonyl group of 2-butanone. (R)-selective HNLs can be used to produce (2R)-**2-hydroxy-2-methylbutanenitrile** with high enantiomeric excess.

- Materials: 2-butanone, potassium cyanide (KCN), citrate buffer, (R)-hydroxynitrile lyase (e.g., from *Prunus mume*), organic solvent (e.g., diisopropyl ether).
- Procedure:
 - A two-phase system is prepared with an aqueous citrate buffer (e.g., pH 4.5) containing potassium cyanide and the hydroxynitrile lyase enzyme.
 - An organic phase containing 2-butanone (e.g., in diisopropyl ether) is added to the aqueous phase.
 - The biphasic mixture is stirred at a controlled temperature (e.g., 15-25 °C).
 - The reaction progress and enantiomeric excess are monitored by chiral HPLC analysis of aliquots taken from the organic phase.
 - Upon completion, the organic layer is separated, washed, and the solvent is evaporated to yield the enantiomerically enriched (R)-**2-hydroxy-2-methylbutanenitrile**.

Logical and Pathway Diagrams

The following diagrams illustrate the synthesis pathways and the general metabolic fate of **2-hydroxy-2-methylbutanenitrile**.

Caption: Synthesis pathways for **2-Hydroxy-2-methylbutanenitrile**.

Caption: General metabolic pathway and toxicity mechanism of cyanohydrins.

Toxicology and Safety

The primary toxicological concern associated with **2-hydroxy-2-methylbutanenitrile**, like other cyanohydrins, is its potential to release highly toxic hydrogen cyanide (HCN).^[14] This can occur through spontaneous decomposition or metabolic processes.^[6] The liberated cyanide ion can then inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria.

The acute toxicity of aliphatic nitriles is primarily mediated by the metabolic release of cyanide.^[6] Cyanohydrins are considered to be more acutely toxic than their parent nitriles as they can release cyanide more readily.^[4]

GHS Hazard Classification:

- Acute Toxicity, Oral: Category 1 or 2 (Fatal if swallowed)[3][7]
- Acute Toxicity, Dermal: Category 1 (Fatal in contact with skin)[3][7]
- Acute Toxicity, Inhalation: Category 1 or 2 (Fatal if inhaled)[3][7]
- Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[3][7]

Due to its high acute toxicity, strict safety precautions must be observed when handling **2-hydroxy-2-methylbutanenitrile**. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, eye protection, and respiratory protection), and avoiding contact with skin and eyes.[7]

Conclusion

2-Hydroxy-2-methylbutanenitrile is a key chemical intermediate with established synthetic utility. Its production via traditional or modern enzymatic methods allows for its application in the synthesis of more complex molecules, particularly in the pharmaceutical industry where chirality is often a critical factor. However, its high acute toxicity, stemming from the potential release of hydrogen cyanide, necessitates careful handling and a thorough understanding of its toxicological properties. This guide provides essential information for researchers and drug development professionals to safely and effectively utilize this versatile compound in their work.

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